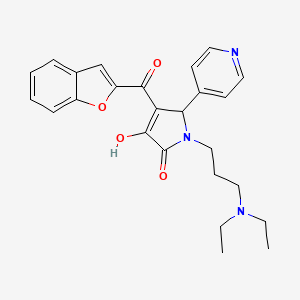

4-(benzofuran-2-carbonyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 4-(benzofuran-2-carbonyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one, is a heterocyclic compound that appears to be structurally related to benzofurans and pyridones. Benzofurans and pyridones are known for their broad spectrum of biological activities, which makes them significant in the field of medicinal chemistry. The presence of a benzofuran moiety suggests potential biological relevance, while the pyridone component may contribute to the compound's chemical reactivity and possible pharmacological properties.

Synthesis Analysis

Although the provided data does not directly describe the synthesis of the specific compound , it does provide insight into the synthesis of related heterocyclic compounds. For instance, the synthesis of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, involves a one-pot reaction and is characterized by various spectroscopic techniques . Similarly, the synthesis of heterocycles using 4-(4-Methylphenylhydrazono)-1H-pyrano[3,4-b]benzofuran-1,3-dione starts with a benzofuran derivative and involves treatment with nucleophiles to form different heterocycles . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds has been determined using single-crystal X-ray diffraction and optimized using density functional theory (DFT) . These techniques provide detailed information about the geometric parameters, which are crucial for understanding the reactivity and interaction of the compound with biological targets. The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are also investigated to predict the behavior of the molecule in chemical reactions .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For example, the interaction of nucleophiles with the carbonyl group adjacent to a hydrazono linkage in a related compound leads to the formation of different heterocycles . This suggests that the compound of interest may also undergo nucleophilic addition reactions, which could be exploited in the synthesis of new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from spectroscopic data such as FT-IR, NMR (including HETCOR-NMR), UV-Vis, and Mass spectroscopy . These properties are essential for the identification and characterization of the compound, as well as for understanding its stability, solubility, and potential interactions with other molecules.

Aplicaciones Científicas De Investigación

Conducting Polymers

Research on derivatized bis(pyrrol-2-yl) arylenes, such as 1,4-bis(pyrrol-2-yl)benzene and related compounds, has been conducted to explore their potential as conducting polymers. These polymers, synthesized through electropolymerization, exhibit low oxidation potentials, which contribute to their stability and conductivity (Sotzing et al., 1996). This research suggests that compounds with pyrrol and benzofuran components could be valuable in developing new conducting polymers with desirable electrical properties.

Heterocyclic Compound Synthesis

Studies on the synthesis of heterocyclic compounds using benzofuran derivatives indicate the chemical versatility and potential of these compounds in generating biologically active molecules. For instance, reactions involving benzofuran and pyridazinone or pyridone moieties have been explored to synthesize compounds with broad-spectrum biological activities (Patankar et al., 2000). Such research demonstrates the utility of benzofuran derivatives in medicinal chemistry for creating new therapeutic agents.

Anticancer Activity

The synthesis and evaluation of polysubstituted 4H-pyran derivatives for their anticancer activity highlight the potential of pyrrol and benzofuran derivatives in cancer therapy. An efficient synthesis method involving microwave-assisted reactions has been developed for these compounds, showing potent anticancer activity against various human cancer cell lines (Hadiyal et al., 2020). This indicates the promise of structurally similar compounds in oncological research.

Organocatalysis and Synthesis

Research into the synthesis of pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold through asymmetric organocatalysis presents a new route to molecules with significant stereochemical complexity (Kowalczyk et al., 2016). Such methodologies could be applicable in the synthesis of complex molecules with potential therapeutic applications.

Propiedades

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[3-(diethylamino)propyl]-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-3-27(4-2)14-7-15-28-22(17-10-12-26-13-11-17)21(24(30)25(28)31)23(29)20-16-18-8-5-6-9-19(18)32-20/h5-6,8-13,16,22,30H,3-4,7,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOMXNHPUBNAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzofuran-2-carbonyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2549282.png)

![N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2549286.png)

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2549288.png)

![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine](/img/structure/B2549290.png)

![[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2549291.png)

![1-(Tert-butyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2549295.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)